molecular formula C11H15NO5S B3387001 5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid CAS No. 784172-04-9

5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B3387001
CAS No.: 784172-04-9
M. Wt: 273.31 g/mol
InChI Key: UYUYYHVCJNFKSN-UHFFFAOYSA-N
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Description

5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid is a chemical compound with the molecular formula C11H15NO5S. It is characterized by a benzene ring substituted with a methoxyethylsulfamoyl group and a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methylbenzoic acid as the starting material.

  • Sulfamoylation: The carboxylic acid group is converted to a sulfamoyl group using sulfamoyl chloride in the presence of a base.

  • Methoxylation: The sulfamoyl group is then modified by introducing a methoxyethyl group through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the sulfamoyl group.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as elevated temperatures are employed.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the sulfamoyl group.

  • Substitution Products: Derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of sulfamoyl group chemistry. Biology: It serves as a probe in biological studies to understand the interaction of sulfamoyl groups with biological molecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfamoyl group can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The exact mechanism depends on the specific application and the molecular environment.

Comparison with Similar Compounds

  • 2-Methoxy-5-sulfamoylbenzoic acid: Similar structure but lacks the methyl group.

  • 5-(Aminosulfonyl)-2-methylbenzoic acid: Similar sulfamoyl group but different substituents on the benzene ring.

Uniqueness: 5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid is unique due to its specific combination of methoxyethyl and sulfamoyl groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

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Properties

IUPAC Name

5-(2-methoxyethylsulfamoyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8-3-4-9(7-10(8)11(13)14)18(15,16)12-5-6-17-2/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUYYHVCJNFKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701236514
Record name 5-[[(2-Methoxyethyl)amino]sulfonyl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701236514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784172-04-9
Record name 5-[[(2-Methoxyethyl)amino]sulfonyl]-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784172-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(2-Methoxyethyl)amino]sulfonyl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701236514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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